molecular formula C10H10N4O2S B5588758 3-(5-METHYL-1H-PYRAZOL-3-YL)-1-(THIOPHENE-2-CARBONYL)UREA

3-(5-METHYL-1H-PYRAZOL-3-YL)-1-(THIOPHENE-2-CARBONYL)UREA

Cat. No.: B5588758
M. Wt: 250.28 g/mol
InChI Key: DPIVPGYUTXGFHX-UHFFFAOYSA-N
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Description

3-(5-METHYL-1H-PYRAZOL-3-YL)-1-(THIOPHENE-2-CARBONYL)UREA is a synthetic organic compound that belongs to the class of urea derivatives. This compound is characterized by the presence of a pyrazole ring substituted with a methyl group at the 5-position and a thiophene ring attached to the urea moiety. The unique structure of this compound makes it of interest in various fields of scientific research, including medicinal chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-METHYL-1H-PYRAZOL-3-YL)-1-(THIOPHENE-2-CARBONYL)UREA typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a β-diketone, such as acetylacetone, under acidic or basic conditions.

    Methylation: The pyrazole ring is then methylated at the 5-position using methyl iodide in the presence of a base like potassium carbonate.

    Formation of the Thiophene Ring: The thiophene ring can be synthesized through the reaction of a 1,4-dicarbonyl compound with elemental sulfur under reflux conditions.

    Coupling Reaction: The final step involves the coupling of the methylated pyrazole ring with the thiophene ring through a urea linkage. This can be achieved by reacting the pyrazole derivative with thiophene-2-carbonyl isocyanate under mild conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and automated systems can further enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can occur at the carbonyl group of the urea moiety, resulting in the formation of amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the pyrazole ring, where the methyl group can be replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted pyrazole derivatives.

Scientific Research Applications

3-(5-METHYL-1H-PYRAZOL-3-YL)-1-(THIOPHENE-2-CARBONYL)UREA has several applications in scientific research:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in the development of new drugs, particularly those targeting inflammatory and infectious diseases.

    Material Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic and optical properties.

    Biological Research: The compound is used in studies investigating enzyme inhibition and receptor binding, providing insights into its potential therapeutic applications.

    Industrial Applications: It is explored for its use in the synthesis of advanced polymers and as a building block in organic synthesis.

Mechanism of Action

The mechanism of action of 3-(5-METHYL-1H-PYRAZOL-3-YL)-1-(THIOPHENE-2-CARBONYL)UREA involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate access. Additionally, it can modulate receptor activity by acting as an agonist or antagonist, influencing cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    3-(5-METHYL-1H-PYRAZOL-3-YL)-1-(THIOPHENE-2-CARBONYL)THIOUREA: Similar structure but with a thiourea moiety instead of urea.

    3-(5-METHYL-1H-PYRAZOL-3-YL)-1-(THIOPHENE-2-CARBONYL)AMIDE: Similar structure but with an amide moiety instead of urea.

    3-(5-METHYL-1H-PYRAZOL-3-YL)-1-(THIOPHENE-2-CARBONYL)HYDRAZIDE: Similar structure but with a hydrazide moiety instead of urea.

Uniqueness

The uniqueness of 3-(5-METHYL-1H-PYRAZOL-3-YL)-1-(THIOPHENE-2-CARBONYL)UREA lies in its specific combination of the pyrazole and thiophene rings linked through a urea moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

N-[(5-methyl-1H-pyrazol-3-yl)carbamoyl]thiophene-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N4O2S/c1-6-5-8(14-13-6)11-10(16)12-9(15)7-3-2-4-17-7/h2-5H,1H3,(H3,11,12,13,14,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPIVPGYUTXGFHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1)NC(=O)NC(=O)C2=CC=CS2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N4O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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